![molecular formula C18H15NO3 B1421709 4-(2,6-Dimethoxybenzoyl)isoquinoline CAS No. 1187168-19-9](/img/structure/B1421709.png)
4-(2,6-Dimethoxybenzoyl)isoquinoline
Overview
Description
“4-(2,6-Dimethoxybenzoyl)isoquinoline” is a chemical compound with the molecular formula C18H15NO3 . It has a molecular weight of 293.32 . The IUPAC name for this compound is (2,6-dimethoxyphenyl)(4-isoquinolinyl)methanone .
Molecular Structure Analysis
The InChI code for “4-(2,6-Dimethoxybenzoyl)isoquinoline” is 1S/C18H15NO3/c1-21-15-8-5-9-16(22-2)17(15)18(20)14-11-19-10-12-6-3-4-7-13(12)14/h3-11H,1-2H3 .Scientific Research Applications
I have conducted a search to gather information on the scientific research applications of “4-(2,6-Dimethoxybenzoyl)isoquinoline”. Here is a comprehensive analysis focusing on six unique applications, each with a detailed section:
Drug Discovery
Isoquinoline derivatives are used in the pharmaceutical industry for the manufacture of drugs for the treatment and prevention of diseases such as schistosomiasis and malaria. They serve as key scaffolds in medicinal chemistry due to their bioactive properties .
Photodynamic Therapy
Isoquinoline compounds can act as photosensitizers in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells .
Organic Synthesis
Isoquinoline is utilized in the synthesis of various organic compounds, including pyrrolo isoquinoline derivatives, which are synthesized using multi-component reactions (MCR) involving isoquinoline .
Solvent Extraction
Isoquinolines are also used as solvents for the extraction of terpenes and resins due to their chemical properties .
Flavor and Fragrance Industry
In the flavor and fragrance industry, isoquinoline derivatives are used for the preparation of vanilla spice, adding to the aromatic qualities of food and products .
Multi-Target Drugs
Due to their structural versatility, isoquinolines can be exploited as multi-target drugs, making them a constituent of privileged scaffolds in drug design .
Safety and Hazards
properties
IUPAC Name |
(2,6-dimethoxyphenyl)-isoquinolin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-15-8-5-9-16(22-2)17(15)18(20)14-11-19-10-12-6-3-4-7-13(12)14/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEHKLJIBVDHBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C2=CN=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501249256 | |
Record name | (2,6-Dimethoxyphenyl)-4-isoquinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501249256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Dimethoxybenzoyl)isoquinoline | |
CAS RN |
1187168-19-9 | |
Record name | (2,6-Dimethoxyphenyl)-4-isoquinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Dimethoxyphenyl)-4-isoquinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501249256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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